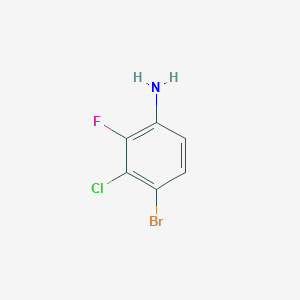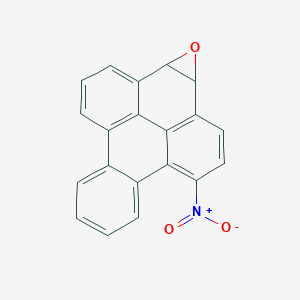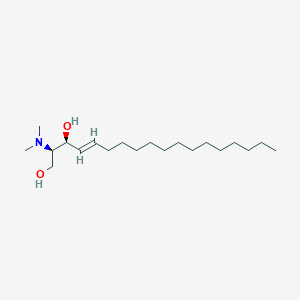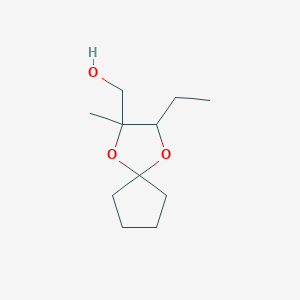
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), also known as CPDDM, is a synthetic compound that has been widely used in scientific research. CPDDM is a cyclopentylidene derivative of 2,3-dideoxyribose, which is a component of DNA. CPDDM has been used in various fields of research, including medicinal chemistry, molecular biology, and biochemistry.
Wirkmechanismus
The mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is not fully understood, but it is believed to involve the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a structural analog of 2-deoxyribose, which is a component of DNA. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is believed to inhibit DNA synthesis by incorporating into the growing DNA chain and causing premature termination of the chain.
Biochemische Und Physiologische Effekte
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have various biochemical and physiological effects. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce apoptosis in cancer cells by activating the caspase pathway. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes, such as reverse transcriptase and topoisomerase. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in lab experiments is its relatively simple synthesis method. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is also relatively stable and can be stored for long periods of time. However, one of the limitations of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is its potential toxicity. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in the lab.
Zukünftige Richtungen
There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI). One area of research is the development of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), particularly its interaction with DNA. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) could be further investigated for its potential use in the treatment of viral infections, cancer, and bacterial infections.
Conclusion:
In conclusion, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a synthetic compound that has been widely used in scientific research. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antiviral, anticancer, and antibacterial activity, and its mechanism of action involves the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), and further investigation of its biological activity and mechanism of action could lead to the development of new therapeutic agents.
Synthesemethoden
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be synthesized by the reaction of 2,3-dideoxyribose with cyclopentylideneacetaldehyde in the presence of a catalyst. The reaction yields D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) as a white crystalline solid with a melting point of 156-157°C. The synthesis of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is relatively simple and can be accomplished in a few steps. The purity of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been used in various scientific research applications, including antiviral, anticancer, and antibacterial studies. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with their DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
120788-80-9 |
|---|---|
Produktname |
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) |
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
(2-ethyl-3-methyl-1,4-dioxaspiro[4.4]nonan-3-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-3-9-10(2,8-12)14-11(13-9)6-4-5-7-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
BNUDEZVLKQTCCS-UHFFFAOYSA-N |
SMILES |
CCC1C(OC2(O1)CCCC2)(C)CO |
Kanonische SMILES |
CCC1C(OC2(O1)CCCC2)(C)CO |
Synonyme |
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



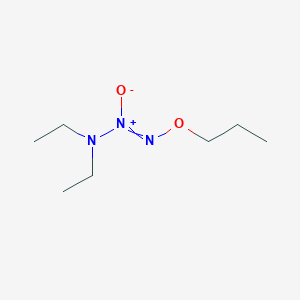
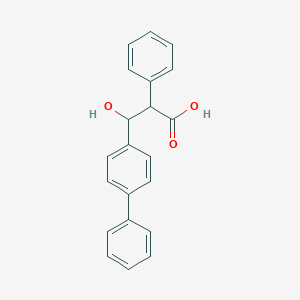
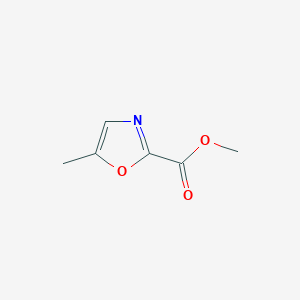
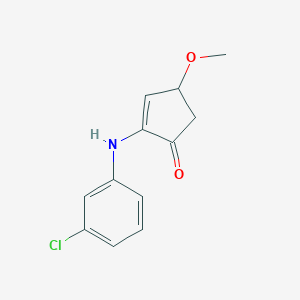
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
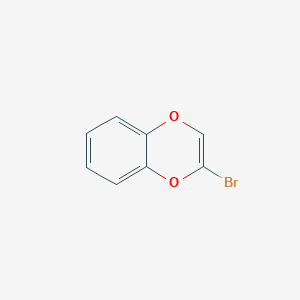
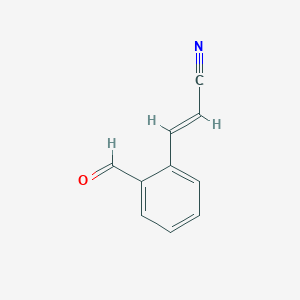
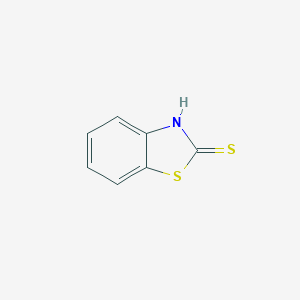
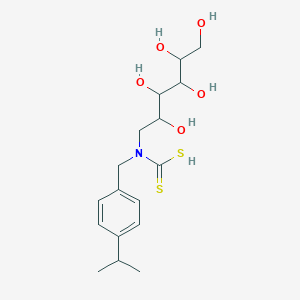
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
